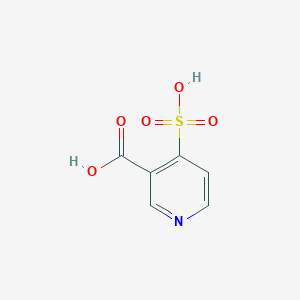
Diammonium phosphate sulphate
Overview
Description
Diammonium phosphate sulphate is a chemical compound that combines the properties of diammonium phosphate and ammonium sulphate. It is widely used in agriculture as a fertilizer due to its high nutrient content, providing essential elements such as nitrogen, phosphorus, and sulfur. This compound is also utilized in various industrial applications, including fire retardants and as a component in certain chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium phosphate sulphate can be synthesized through the reaction of ammonia with phosphoric acid and sulfuric acid. The general reaction involves the following steps:
Ammonia and Phosphoric Acid Reaction: [ 2 \text{NH}_3 + \text{H}_3\text{PO}_4 \rightarrow (\text{NH}_4)_2\text{HPO}_4 ]
Ammonium Phosphate and Sulfuric Acid Reaction: [ (\text{NH}_4)_2\text{HPO}_4 + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_4)_2\text{HPO}_4\cdot\text{H}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of ammonia with phosphoric acid and sulfuric acid in large reactors. The resulting slurry is then granulated, dried, and sieved to obtain the final product in granular form. This process ensures the compound’s stability and ease of application in agricultural fields.
Chemical Reactions Analysis
Types of Reactions: Diammonium phosphate sulphate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to release ammonia, phosphoric acid, and sulfuric acid.
Hydrolysis: In the presence of water, it can hydrolyze to form ammonium ions, phosphate ions, and sulfate ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of phosphoric acid and sulfuric acid.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of ammonia and elemental phosphorus.
Major Products Formed:
- Ammonia (NH₃)
- Phosphoric Acid (H₃PO₄)
- Sulfuric Acid (H₂SO₄)
Scientific Research Applications
Diammonium phosphate sulphate has a wide range of applications in scientific research, including:
- Chemistry: Used as a reagent in various chemical reactions and as a source of nitrogen, phosphorus, and sulfur in synthesis processes.
- Biology: Employed in nutrient media for microbial growth and as a fertilizer in agricultural research.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
- Industry: Utilized in the production of fire retardants, fertilizers, and as a component in certain manufacturing processes.
Mechanism of Action
The mechanism of action of diammonium phosphate sulphate involves the release of its constituent ions (ammonium, phosphate, and sulfate) upon dissolution in water. These ions are readily absorbed by plants, providing essential nutrients for growth and development. The compound’s ability to lower the combustion temperature and increase char formation makes it effective as a fire retardant.
Comparison with Similar Compounds
- Monoammonium Phosphate: Contains one ammonium ion per phosphate ion and is used as a fertilizer.
- Triammonium Phosphate: Contains three ammonium ions per phosphate ion and is used in various industrial applications.
- Ammonium Sulfate: Provides nitrogen and sulfur and is commonly used as a fertilizer.
Uniqueness: Diammonium phosphate sulphate is unique due to its balanced nutrient composition, providing nitrogen, phosphorus, and sulfur in a single compound. This makes it highly effective as a fertilizer and in other applications where a combination of these elements is required.
Properties
IUPAC Name |
diazanium;dihydrogen phosphate;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H3O4P.H2O4S/c;;2*1-5(2,3)4/h2*1H3;(H3,1,2,3,4);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQKRMVYLDOGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)(O)[O-].OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H11N2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12593-60-1 | |
| Record name | Ammonium phosphate sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012593601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium phosphate sulfate ((NH4)2(H2PO4)(HSO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium phosphate sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)





